![molecular formula C11H7N3OS B7463990 (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). TB is a deadly infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it difficult to treat the disease using conventional antibiotics. Therefore, there is a need for new drugs that can effectively treat drug-resistant TB.
Mecanismo De Acción
The exact mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been proposed that the compound targets the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the bacterial cell wall and are required for the survival of the bacterium. (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one inhibits the biosynthesis of mycolic acids, leading to the death of the bacterium.
Biochemical and physiological effects:
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have a selective mode of action against M. tuberculosis, with minimal effects on other bacterial species. The compound has also been shown to have low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of TB. However, one of the limitations of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One of the areas of interest is the optimization of the synthesis method to make the compound more readily available. Another area of research is the development of combination therapies using (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one and other anti-TB drugs. Furthermore, the mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one needs to be further elucidated to optimize its use in the treatment of TB. Finally, clinical trials are needed to evaluate the safety and efficacy of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in humans.
Conclusion:
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a novel compound that has shown promising results in the treatment of TB. The compound has a potent activity against drug-resistant strains of M. tuberculosis and has a favorable safety profile. However, further research is needed to fully understand the mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one and to optimize its use in the treatment of TB.
Métodos De Síntesis
The synthesis of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 2-aminothiazole, which is then converted to 2-mercaptobenzothiazole. The latter is then reacted with an aldehyde to form the key intermediate (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its anti-TB activity. In vitro studies have shown that (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has potent activity against drug-resistant strains of M. tuberculosis. Furthermore, in vivo studies have demonstrated that (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is effective in treating TB in animal models. The compound has also been shown to have a favorable safety profile.
Propiedades
IUPAC Name |
(6Z)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZORRRBJWSMGF-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.